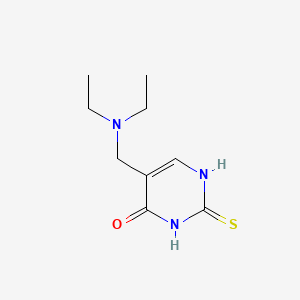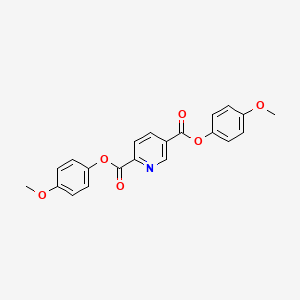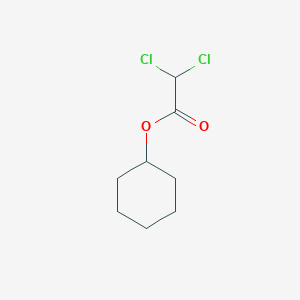
Cyclohexyl dichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl dichloroacetate is an organic compound that belongs to the family of dichloroacetates It is characterized by the presence of a cyclohexyl group attached to a dichloroacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with cyclohexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a suitable catalyst, this compound can hydrolyze to produce dichloroacetic acid and cyclohexanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichloroacetate group is replaced by other nucleophiles.
Reduction: this compound can be reduced to form cyclohexyl acetate and other related compounds.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Dichloroacetic acid and cyclohexanol.
Substitution: Various substituted cyclohexyl esters.
Reduction: Cyclohexyl acetate and related compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its effects on cellular metabolism and potential use in metabolic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cancer research, where dichloroacetates have shown promise in targeting cancer cell metabolism
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of cyclohexyl dichloroacetate involves its interaction with cellular metabolic pathways. Similar to other dichloroacetates, it is believed to inhibit the enzyme pyruvate dehydrogenase kinase (PDK), leading to the activation of pyruvate dehydrogenase (PDH). This shift in metabolic activity promotes oxidative phosphorylation over glycolysis, which can selectively target cancer cells that rely heavily on glycolysis for energy production .
Comparación Con Compuestos Similares
Cyclohexyl dichloroacetate can be compared with other dichloroacetates, such as:
Sodium dichloroacetate: Commonly studied for its anticancer properties.
Methyl dichloroacetate: Used in organic synthesis and as a reagent in various chemical reactions.
Ethyl dichloroacetate: Similar applications in organic synthesis and industrial processes.
Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other dichloroacetates, making it a valuable compound for specific applications.
Propiedades
Número CAS |
57878-42-9 |
|---|---|
Fórmula molecular |
C8H12Cl2O2 |
Peso molecular |
211.08 g/mol |
Nombre IUPAC |
cyclohexyl 2,2-dichloroacetate |
InChI |
InChI=1S/C8H12Cl2O2/c9-7(10)8(11)12-6-4-2-1-3-5-6/h6-7H,1-5H2 |
Clave InChI |
GITKDGMJPPXGET-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


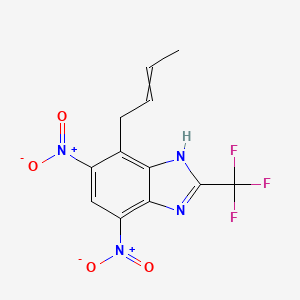
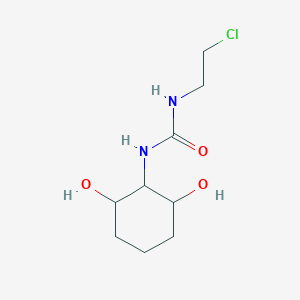



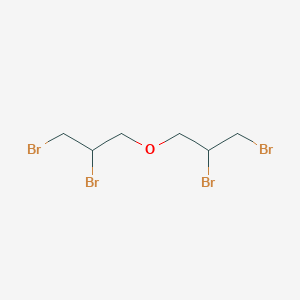
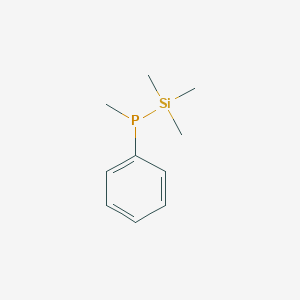
![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
![N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14611924.png)
![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)


